REACTION_SMILES
|
[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[C:33]([Cl:34])([Cl:35])([Cl:36])[Cl:37].[CH3:21][O:22][c:23]1[cH:24][c:25]2[c:29]([cH:30][cH:31]1)[C:28](=[O:32])[CH2:27][CH2:26]2.[N:9]([C:10]([CH3:11])([CH3:12])[C:13]#[N:14])=[N:15][C:16]([CH3:17])([CH3:18])[C:19]#[N:20]>>[Br:1][CH:26]1[c:25]2[cH:24][c:23]([O:22][CH3:21])[cH:31][cH:30][c:29]2[C:28](=[O:32])[CH2:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(Br)CC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |